molecular formula C19H18N2O3 B11704667 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)butanamide

Cat. No.: B11704667
M. Wt: 322.4 g/mol
InChI Key: OGQYRPOUOJEIAN-UHFFFAOYSA-N
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Description

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-METHYLPHENYL)BUTANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide moiety linked to a butanamide chain, which is further substituted with a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-METHYLPHENYL)BUTANAMIDE typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions to form the phthalimide ring.

    Attachment of the Butanamide Chain: The phthalimide intermediate is then reacted with a butanoyl chloride in the presence of a base such as pyridine to form the butanamide linkage.

    Substitution with 3-Methylphenyl Group: Finally, the compound is further reacted with a 3-methylphenyl derivative under appropriate conditions to introduce the 3-methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-METHYLPHENYL)BUTANAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLBUTANAMIDE: Similar structure but lacks the 3-methyl substitution.

    4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYLPHENYL)BUTANAMIDE: Similar structure with a different position of the methyl group.

Uniqueness

The presence of the 3-methylphenyl group in 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-METHYLPHENYL)BUTANAMIDE imparts unique chemical and biological properties, distinguishing it from other similar compounds. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-6-4-7-14(12-13)20-17(22)10-5-11-21-18(23)15-8-2-3-9-16(15)19(21)24/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQYRPOUOJEIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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